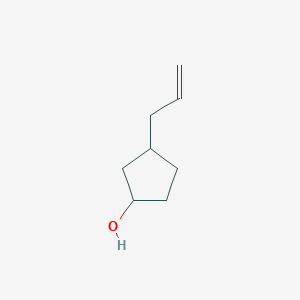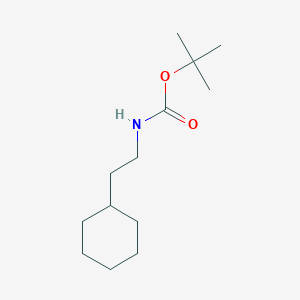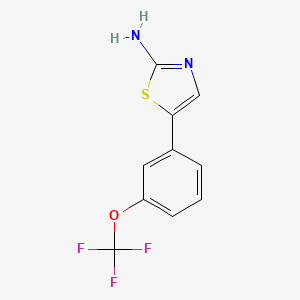
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone typically involves the reaction of a pyridone derivative with a dioxolane compound. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyridone
- 1-methyl-5-(1,3-dioxolan-2-yl)-3(1H)-pyridone
- 1-methyl-5-(1,3-dioxolan-2-yl)-2(1H)-pyrimidone
Uniqueness
5-(1,3-Dioxolan-2-yl)-1-methyl-2(1h)-pyridinone is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These unique properties can make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C9H11NO3/c1-10-6-7(2-3-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3 |
Clave InChI |
NUCIHYDMJVTUBM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=CC1=O)C2OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutan]-3-one](/img/structure/B8474087.png)





![Methyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B8474142.png)



![Imidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8474167.png)
